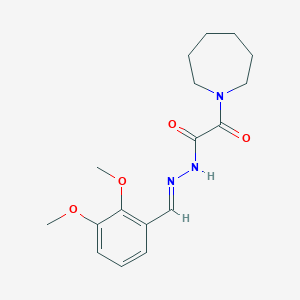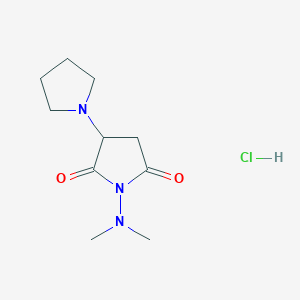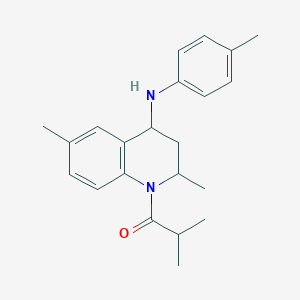
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide, also known as BFA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA-1 is a small molecule that belongs to the class of amides and has a molecular formula of C15H16BrN3O2.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested in vitro against various cancer cell lines, including breast, lung, and prostate cancer. N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has also been found to have anti-inflammatory and anti-microbial properties. Moreover, N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been tested for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Wirkmechanismus
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of misfolded proteins, which can induce cell death. N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. The exact mechanism of how N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide induces apoptosis is not fully understood, and further research is needed to elucidate this process.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has also been found to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and DNA damage in cells. Additionally, N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been shown to inhibit the activity of various enzymes, including chymotrypsin-like, trypsin-like, and caspase-like proteasome activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide in lab experiments is its high potency and specificity towards the proteasome. N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been reported to have a low toxicity and is relatively stable in biological systems. However, one of the limitations of using N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide is its hydrophobic nature, which can limit its solubility in aqueous solutions. Moreover, N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide has been found to have a short half-life in vivo, which can limit its use in animal studies.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide in inducing apoptosis in cancer cells. Additionally, more studies are needed to investigate the potential use of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide in drug delivery systems. Moreover, the development of more stable and soluble derivatives of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide can potentially overcome some of its limitations in lab experiments. Finally, the potential use of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide in combination with other chemotherapy drugs should be explored to enhance its therapeutic efficacy.
Conclusion
In conclusion, N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide is a promising small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and specificity towards the proteasome make it an attractive candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide and its potential use in drug delivery systems. The development of more stable and soluble derivatives of N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide can potentially overcome some of its limitations in lab experiments. Overall, N-(4-bromophenyl)-N'-(2-furylmethyl)ethanediamide holds great promise as a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N'-(4-bromophenyl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-9-3-5-10(6-4-9)16-13(18)12(17)15-8-11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIYGMDYGDWOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878357.png)
![ethyl 5-(2-chlorophenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878360.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3878363.png)
![8-{2-methyl-3-[(pyridin-3-ylmethyl)amino]benzoyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3878367.png)
![N-(1-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3878383.png)

![ethyl 2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878405.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3878417.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]glycine](/img/structure/B3878428.png)
![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878429.png)
![5-(4-nitrophenyl)-2-furaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3878439.png)
![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3878443.png)